Superior CCK-B Receptor Selectivity vs. Devazepide (L-364718/MK-329)
L-365260 demonstrates a pronounced selectivity for the CCK-B/gastrin receptor, a critical feature that distinguishes it from the CCK-A antagonist devazepide (L-364718/MK-329). In rat vagus nerve binding assays, L-365260 binds with high affinity to CCK-B sites and low affinity to CCK-A sites, whereas devazepide shows the inverse selectivity profile [1]. This difference in receptor preference is fundamental to their distinct biological activities [2].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki(CCK-B) = 10 nM; Ki(CCK-A) = 775 nM |
| Comparator Or Baseline | Devazepide (L-364718/MK-329): Ki(CCK-A) = 3 nM; Ki(CCK-B) = 462 nM |
| Quantified Difference | L-365260 is ~78-fold selective for CCK-B over CCK-A; Devazepide is ~154-fold selective for CCK-A over CCK-B |
| Conditions | Quantitative receptor autoradiography on rat cervical vagus nerve sections; 125I-Bolton Hunter CCK-8 as radioligand |
Why This Matters
For experiments requiring selective blockade of CCK-B/gastrin receptor signaling without confounding CCK-A receptor effects, L-365260 is the requisite tool; devazepide cannot serve as a substitute.
- [1] Corp ES, McQuade J, Moran TH, Smith GP. Characterization of type A and type B CCK receptor binding sites in rat vagus nerve. Brain Res. 1993;623(1):161-166. View Source
- [2] Chang RS, Lotti VJ. Biochemical and pharmacological characterization of an extremely potent and selective nonpeptide cholecystokinin antagonist. Proc Natl Acad Sci U S A. 1986 Jul;83(13):4923-6. doi: 10.1073/pnas.83.13.4923. View Source
